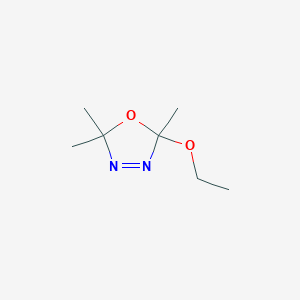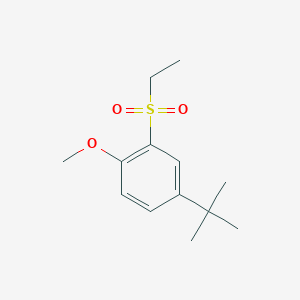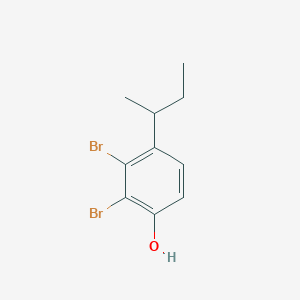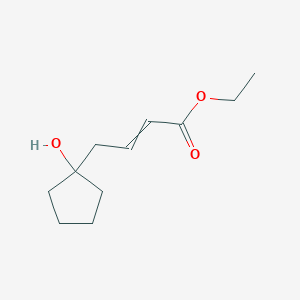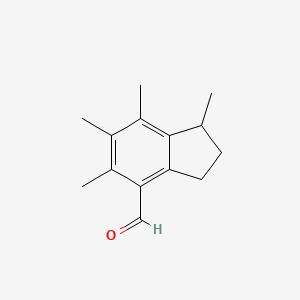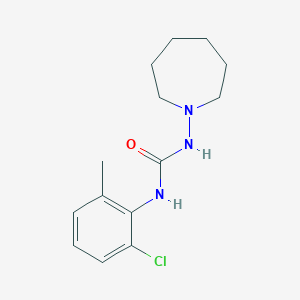
N-Azepan-1-yl-N'-(2-chloro-6-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features an azepane ring attached to a urea moiety, with a 2-chloro-6-methylphenyl group as a substituent. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea typically involves the reaction of azepane with 2-chloro-6-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-chloro-6-methylphenyl)urea: Lacks the azepane ring, making it less structurally complex.
N-Azepan-1-yl-N’-(2-fluoro-6-methylphenyl)urea: Similar structure but with a fluoro substituent instead of chloro.
N-Azepan-1-yl-N’-(2-chloro-6-ethylphenyl)urea: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea is unique due to the presence of both the azepane ring and the 2-chloro-6-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88302-32-3 |
|---|---|
Fórmula molecular |
C14H20ClN3O |
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
1-(azepan-1-yl)-3-(2-chloro-6-methylphenyl)urea |
InChI |
InChI=1S/C14H20ClN3O/c1-11-7-6-8-12(15)13(11)16-14(19)17-18-9-4-2-3-5-10-18/h6-8H,2-5,9-10H2,1H3,(H2,16,17,19) |
Clave InChI |
ASCBWPYZBXCKEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)NC(=O)NN2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




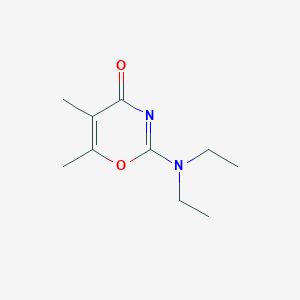
![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)
![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)
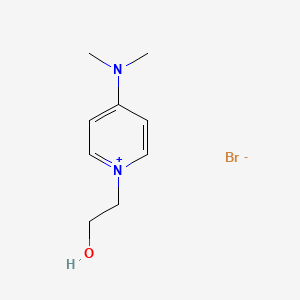
![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
